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molecular formula C15H8Cl2F6 B8579927 2,2-bis(p-chlorophenyl)hexafluoropropane CAS No. 88964-96-9

2,2-bis(p-chlorophenyl)hexafluoropropane

Cat. No. B8579927
M. Wt: 373.1 g/mol
InChI Key: RXMGEHVYVGPSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04503254

Procedure details

To a slurry of triphenylphosphine dichloride (0.2 moles) in dichloromethane (250 ml) under argon is added 2,2-bis(4-hydroxyphenyl)hexafluoropropane (0.1 mole). The solvent is removed by distillation to form an essentially solid reaction mixture in the reaction vessel. The reaction vessel is heated in a molten metal bath to form a molten reaction mixture and the mixture agitated for approximately four hours before cooling to obtain a solid reaction product. The resulting solid is dissolved in dichloromethane and washed first with dilute sodium hydroxide and second with deionized water. The resulting organic fraction is collected and purified passing it through a silica gel chromatographic column using hexane as the eluting solvent. The hexane is removed from the eluate with a rotary evaporator to yield 2,2-bis(4-chlorophenyl)hexafluoropropane.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-:1].[Cl-:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[C:23]1[CH:28]=[CH:27][C:26]([C:29]([C:38]2[CH:43]=[CH:42][C:41](O)=[CH:40][CH:39]=2)([C:34]([F:37])([F:36])[F:35])[C:30]([F:33])([F:32])[F:31])=[CH:25][CH:24]=1>ClCCl>[Cl:1][C:23]1[CH:28]=[CH:27][C:26]([C:29]([C:38]2[CH:43]=[CH:42][C:41]([Cl:2])=[CH:40][CH:39]=2)([C:34]([F:37])([F:36])[F:35])[C:30]([F:33])([F:32])[F:31])=[CH:25][CH:24]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
[Cl-].[Cl-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.1 mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)C1=CC=C(C=C1)O
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture agitated for approximately four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed by distillation
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
an essentially solid reaction mixture in the reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel is heated in a molten metal bath
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
a molten reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
before cooling
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
a solid reaction product
WASH
Type
WASH
Details
washed first with dilute sodium hydroxide and second with deionized water
CUSTOM
Type
CUSTOM
Details
The resulting organic fraction is collected
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
The hexane is removed from the eluate with a rotary evaporator

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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